Tes-adt

Catalog No.
S839994
CAS No.
851817-11-3
M.F
C34H38S2Si2
M. Wt
566.968
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tes-adt

CAS Number

851817-11-3

Product Name

Tes-adt

IUPAC Name

triethyl-[2-[12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl]silane

Molecular Formula

C34H38S2Si2

Molecular Weight

566.968

InChI

InChI=1S/C34H38S2Si2/c1-7-37(8-2,9-3)19-15-27-29-21-25-13-17-36-34(25)24-32(29)28(16-20-38(10-4,11-5)12-6)30-22-26-14-18-35-33(26)23-31(27)30/h13-14,17-18,21-24H,7-12H2,1-6H3

InChI Key

NYBWUHOMYZZKOR-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=CSC5=C4)C#C[Si](CC)(CC)CC)C=CS3

Synonyms

(Anthra[2,3-b:6,7-b’]dithiophene-5,11-diyldi-2,1-ethynediyl)bis[triethyl-silane; 5,11-Bis[2-(triethylsilyl)ethynyl]-anthra[2,3-b:6,7-b’]dithiophene

Organic Thin-Film Transistors (OTFTs)

Tes-ADT is primarily investigated for its use in organic thin-film transistors (OTFTs) []. These are transistors fabricated using organic materials instead of conventional inorganic semiconductors like silicon. OTFTs offer several advantages, including:

  • Solution processability: They can be deposited using solution-based methods like spin-coating or printing, making them cost-effective and suitable for large-area applications [].
  • Flexibility: OTFTs can be fabricated on flexible substrates, enabling the development of flexible and bendable electronic devices [].
  • Tunability: The electrical properties of OTFTs can be readily tuned by modifying the chemical structure of the organic semiconductor material [].

Research efforts are focused on optimizing the performance and stability of Tes-ADT-based OTFTs. This includes exploring methods to:

  • Improve charge carrier mobility: This is a crucial parameter for transistor performance, and researchers are investigating various strategies to enhance the mobility of Tes-ADT [].
  • Enhance environmental stability: OTFTs based on organic materials are often susceptible to degradation by moisture and oxygen. Studies are exploring methods to improve the stability of Tes-ADT devices through passivation techniques [].

Other Organic Electronic Devices

Beyond OTFTs, Tes-ADT is also being investigated for its potential applications in other organic electronic devices, such as:

  • Organic solar cells: These devices convert sunlight into electricity, and Tes-ADT is being explored as a potential material for the active layer of organic solar cells [].
  • Organic light-emitting diodes (OLEDs): These are devices that emit light when an electric current is passed through them. Research is ongoing to explore the use of Tes-ADT in OLEDs [].

5,11-bis(triethylsilylethynyl)anthradithiophene, commonly referred to as TES-ADT, is an organic semiconductor known for its unique structural and electronic properties. This compound features a central anthradithiophene core modified with triethylsilylethynyl groups, enhancing its solubility and electronic characteristics. The chemical formula for TES-ADT is C34H38S2Si2, and it has gained attention in the field of organic electronics due to its high charge mobility and stability under various environmental conditions .

Tes-adt functions as a p-type organic semiconductor []. In OFETs, the conjugated structure of Tes-adt allows for efficient hole (positive charge) transport through the molecule. The specific mechanism by which Tes-adt interacts with other molecules in a device to facilitate charge transport requires further research.

Primarily related to its role in organic electronics. It can undergo oxidation and reduction processes, which are crucial for its application in organic field-effect transistors (OFETs). In these reactions, the compound can form radical cations or anions, facilitating charge transport. Moreover, TES-ADT can engage in photo

The synthesis of TES-ADT typically involves multi-step organic reactions. Key methods include:

  • Sonogashira Coupling: This method allows the introduction of triethylsilylethynyl groups onto the anthradithiophene core.
  • Stille Coupling: Used for forming the central anthradithiophene structure.
  • Purification Techniques: Such as column chromatography and recrystallization are employed to obtain high-purity TES-ADT suitable for electronic applications .

TES-ADT is widely utilized in various applications, including:

  • Organic Field-Effect Transistors (OFETs): Due to its high charge mobility, it serves as an active layer material.
  • Photon Upconversion Systems: It functions as a triplet annihilator that enhances the efficiency of energy harvesting from low-energy photons.
  • Gas Sensors: Its sensitivity to environmental changes makes it suitable for detecting gases .

Interaction studies of TES-ADT primarily focus on its compatibility with other materials in electronic devices. For instance, when combined with lead sulfide quantum dots, TES-ADT demonstrates effective energy transfer capabilities, which are critical for enhancing photon upconversion efficiency. The thiophene groups in TES-ADT facilitate close interactions with quantum dot surfaces, optimizing the transfer of triplet excitons .

Several compounds share structural similarities with TES-ADT, leading to comparable electronic properties. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT)Contains fluorine substituentsEnhanced stability and improved charge transport properties
5,11-bis(phenylethynyl)anthradithiophene (Ph-TES-ADT)Substituted with phenylethynyl groupsOffers different electronic characteristics suitable for specific applications
5,11-bis(trimethylsilylethynyl)anthradithiophene (TMS-TES-ADT)Trimethylsilylethynyl groupsVariations in solubility and electronic performance compared to TES-ADT

TES-ADT stands out due to its specific combination of solubility and charge transport efficiency, making it particularly valuable in organic electronics.

Wikipedia

[Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane)

Dates

Modify: 2023-08-15

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